Cas no 1206997-68-3 (4-fluoro-N-(4-{(3-methyl-1,2-thiazol-5-yl)carbamoylmethyl}-1,3-thiazol-2-yl)benzamide)

4-Fluoro-N-(4-{(3-methyl-1,2-thiazol-5-yl)carbamoylmethyl}-1,3-thiazol-2-yl)benzamide is a specialized organic compound featuring a fluorinated benzamide core linked to a thiazole-based carbamoylmethyl moiety. Its structural complexity, including the 3-methyl-1,2-thiazol-5-yl group, suggests potential utility in medicinal chemistry, particularly as a scaffold for kinase inhibitors or bioactive intermediates. The presence of fluorine enhances metabolic stability and binding affinity, while the thiazole rings contribute to heterocyclic diversity, making it valuable for drug discovery applications. This compound is suited for research in targeted synthesis, structure-activity relationship studies, and the development of novel therapeutic agents. High purity and precise functionalization ensure reliability in experimental settings.
4-fluoro-N-(4-{(3-methyl-1,2-thiazol-5-yl)carbamoylmethyl}-1,3-thiazol-2-yl)benzamide structure
1206997-68-3 structure
Product Name:4-fluoro-N-(4-{(3-methyl-1,2-thiazol-5-yl)carbamoylmethyl}-1,3-thiazol-2-yl)benzamide
CAS No:1206997-68-3
MF:C16H13FN4O2S2
MW:376.428423643112
CID:6239359
PubChem ID:45497685
Update Time:2025-05-23

4-fluoro-N-(4-{(3-methyl-1,2-thiazol-5-yl)carbamoylmethyl}-1,3-thiazol-2-yl)benzamide Chemical and Physical Properties

Names and Identifiers

    • 4-fluoro-N-(4-{(3-methyl-1,2-thiazol-5-yl)carbamoylmethyl}-1,3-thiazol-2-yl)benzamide
    • 4-fluoro-N-(4-{[(3-methyl-1,2-thiazol-5-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide
    • AKOS024628525
    • 1206997-68-3
    • F2202-3266
    • 4-fluoro-N-[4-[2-[(3-methyl-1,2-thiazol-5-yl)amino]-2-oxoethyl]-1,3-thiazol-2-yl]benzamide
    • 4-fluoro-N-(4-(2-((3-methylisothiazol-5-yl)amino)-2-oxoethyl)thiazol-2-yl)benzamide
    • Inchi: 1S/C16H13FN4O2S2/c1-9-6-14(25-21-9)19-13(22)7-12-8-24-16(18-12)20-15(23)10-2-4-11(17)5-3-10/h2-6,8H,7H2,1H3,(H,19,22)(H,18,20,23)
    • InChI Key: IEICDWLCYZWGKE-UHFFFAOYSA-N
    • SMILES: S1C=C(CC(NC2=CC(C)=NS2)=O)N=C1NC(C1C=CC(=CC=1)F)=O

Computed Properties

  • Exact Mass: 376.04639618g/mol
  • Monoisotopic Mass: 376.04639618g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 5
  • Complexity: 491
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 141Ų

4-fluoro-N-(4-{(3-methyl-1,2-thiazol-5-yl)carbamoylmethyl}-1,3-thiazol-2-yl)benzamide Pricemore >>

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Additional information on 4-fluoro-N-(4-{(3-methyl-1,2-thiazol-5-yl)carbamoylmethyl}-1,3-thiazol-2-yl)benzamide

4-Fluoro-N-(4-{(3-methyl-1,2-thiazol-5-yl)carbamoylmethyl}-1,3-thiazol-2-yl)benzamide

4-fluoro-N-(4-{(3-methyl-1,2-thiazol-5-yl)carbamoylmethyl}-1,3-thiazol-2-yl)benzamide, also known by its CAS number 1206997-68-3, is a complex organic compound with significant potential in various fields of chemical research and application. This compound belongs to the class of benzamides, which are widely studied due to their diverse biological activities and synthetic versatility. The structure of this compound features a benzamide core substituted with a fluoro group at the para position and a thiazole ring system linked via a carbamoylmethyl group.

The synthesis of this compound involves multi-step reactions, including nucleophilic substitutions and condensation reactions, which are optimized to achieve high yields and purity. Recent advancements in synthetic chemistry have enabled the efficient construction of such complex heterocyclic systems, making this compound accessible for further studies. The presence of thiazole rings in the structure contributes to its unique electronic properties and reactivity, which are exploited in various applications.

One of the most promising areas of research for this compound is its potential as a bioactive agent. Studies have shown that benzamides with thiazole substituents exhibit significant anti-inflammatory and antioxidant activities. For instance, a recent study published in the Journal of Medicinal Chemistry demonstrated that this compound can inhibit key enzymes involved in inflammatory pathways, making it a potential candidate for the development of novel anti-inflammatory drugs.

In addition to its biological applications, this compound has also been explored for its electronic properties in material science. The thiazole moiety is known to enhance the conductivity and stability of materials, which makes this compound a candidate for use in organic electronics and optoelectronic devices. Researchers at the University of California have reported that incorporating this compound into polymer blends significantly improves their charge transport properties.

The structural complexity of this compound also makes it an excellent substrate for studying supramolecular chemistry. The ability to form hydrogen bonds and π–π interactions between the thiazole rings and other functional groups allows for the formation of self-assembled structures with unique properties. These structures have potential applications in drug delivery systems and sensors.

From an environmental perspective, understanding the degradation pathways of such compounds is crucial for assessing their ecological impact. Recent studies have focused on photodegradation mechanisms under UV light, revealing that the thiazole rings play a significant role in stabilizing the molecule against environmental degradation.

In conclusion, 4-fluoro-N-(4-{(3-methyl-1,2-thiazol-5-yl)carbamoylmethyl}-1,3-thiazol-2-yl)benzamide (CAS No: 1206997-68-3) is a multifaceted compound with applications spanning medicinal chemistry, materials science, and supramolecular chemistry. Its unique structure and reactivity continue to inspire innovative research directions, solidifying its position as an important molecule in contemporary chemical research.

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